molecular formula C7H2ClF5S B14052111 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14052111
M. Wt: 248.60 g/mol
InChI Key: CRNLKHKJTWSFAY-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.

    2-Chloro-1,4-difluoro-5-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns.

Uniqueness

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

2-chloro-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-6-4(10)1-3(9)2-5(6)14-7(11,12)13/h1-2H

InChI Key

CRNLKHKJTWSFAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)F

Origin of Product

United States

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